molecular formula C28H36N2O4 B585892 D-Phenylalanyl Nateglinide CAS No. 944746-48-9

D-Phenylalanyl Nateglinide

Cat. No.: B585892
CAS No.: 944746-48-9
M. Wt: 464.606
InChI Key: XMXSUTQQSCOJBE-MQSUGXTHSA-N
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Description

D-Phenylalanyl Nateglinide is a derivative of D-phenylalanine and is known for its role as an insulinotropic agent. It is primarily used in the treatment of type II diabetes mellitus. This compound stimulates the release of insulin from pancreatic beta-cells by inhibiting ATP-sensitive potassium channels in the presence of glucose .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Phenylalanyl Nateglinide is synthesized from D-phenylalanine and trans-4-isopropyl cyclohexane carboxylic acid. The synthesis involves a multistep process that includes the formation of an amide bond between the D-phenylalanine and the carboxylic acid .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: D-Phenylalanyl Nateglinide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylalanine derivatives with altered aromatic rings, while reduction can produce alcohols or amines .

Scientific Research Applications

D-Phenylalanyl Nateglinide has a wide range of scientific research applications:

Mechanism of Action

D-Phenylalanyl Nateglinide exerts its effects by binding to sulphonylurea receptors on pancreatic beta-cells. This binding leads to the closure of ATP-sensitive potassium channels, resulting in the depolarization of the cell membrane. The depolarization triggers the influx of calcium ions, which stimulates the exocytosis of insulin granules. This mechanism ensures a rapid and short insulin response, mimicking the physiological pattern of post-meal insulin release .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its rapid onset and short duration of action, which reduces the risk of hypoglycemia and pancreatic beta-cell exhaustion. Its glucose-dependent mechanism of action ensures that insulin is released only when needed, providing better control of post-meal blood glucose levels .

Properties

IUPAC Name

(2R)-3-phenyl-2-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)/t22?,23?,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXSUTQQSCOJBE-MQSUGXTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744172
Record name N-[4-(Propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalanyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944746-48-9
Record name D-Phenylalanyl nateglinide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944746489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-(Propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalanyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-PHENYLALANYL NATEGLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC84TK3YA9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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